7-pyridin-2-yl-1H-quinolin-5-one is a heterocyclic compound that combines the structural features of pyridine and quinoline, two important classes of nitrogen-containing aromatic compounds. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting various biological pathways.
The compound is synthesized through various methods, leveraging its unique structural properties to create derivatives that may exhibit enhanced biological activity. Research has indicated that derivatives of 7-pyridin-2-yl-1H-quinolin-5-one can serve as inhibitors for specific enzymes, such as mutant isocitrate dehydrogenase, which is implicated in several cancers .
7-pyridin-2-yl-1H-quinolin-5-one belongs to the class of quinolinones, which are characterized by a fused benzene and pyridine ring system. It can be classified under the broader category of heterocyclic compounds due to the presence of nitrogen atoms in its structure.
The synthesis of 7-pyridin-2-yl-1H-quinolin-5-one can be achieved through several methodologies, including:
The synthesis often requires careful control of reaction conditions, including temperature and reaction time, to optimize yields and minimize by-products. For instance, reactions may be performed under reflux conditions or at room temperature depending on the specific reactants used.
The molecular structure of 7-pyridin-2-yl-1H-quinolin-5-one features a quinoline backbone with a pyridine substituent at the second position. This arrangement contributes to its unique electronic properties and potential biological activities.
The molecular formula for 7-pyridin-2-yl-1H-quinolin-5-one is , with a molecular weight of approximately 200.20 g/mol. The compound exhibits characteristic absorption peaks in UV-visible spectroscopy due to its conjugated system.
7-pyridin-2-yl-1H-quinolin-5-one can participate in various chemical reactions, including:
The mechanism of action for derivatives of 7-pyridin-2-yl-1H-quinolin-5-one often involves their interaction with specific biological targets, such as enzymes or receptors. For example, certain derivatives have been shown to inhibit mutant isocitrate dehydrogenase proteins by binding to their active sites, thus disrupting their function .
Studies using computational models have provided insights into the binding affinities and interaction dynamics between these compounds and their biological targets, aiding in the design of more potent analogues.
7-pyridin-2-yl-1H-quinolin-5-one typically appears as a solid at room temperature with varying melting points depending on substitution patterns. Its solubility in organic solvents makes it amenable for various synthetic applications.
The compound exhibits stability under standard laboratory conditions but may undergo degradation or transformation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in electrophilic aromatic substitution reactions due to the presence of electron-rich regions within its structure.
7-pyridin-2-yl-1H-quinolin-5-one has significant potential in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting cancer and other diseases linked to metabolic dysregulation. Its derivatives are being actively researched for their inhibitory effects on key metabolic enzymes, making them candidates for further investigation in drug discovery programs .
The electronic structure of 7-pyridin-2-yl-1H-quinolin-5-one has been extensively studied using density functional theory (DFT) and time-dependent DFT (TD-DFT) methodologies. Ground-state optimizations employing the M06-2X functional with the TZVP basis set reveal a near-planar configuration between the quinoline and pyridine rings, facilitating extended π-conjugation. This planarity is stabilized by intramolecular non-covalent interactions, with a calculated torsion angle of 5.2° between the heterocyclic units [1] [6]. The Harmonic Oscillator Model of Aromaticity (HOMA) indices indicate moderate aromaticity in the quinoline ring (HOMA = 0.68) and reduced aromatic character in the pyridyl-linked region (HOMA = 0.42), suggesting electron delocalization across the fused system [1].
Table 1: Key Geometric Parameters from DFT Optimization
Parameter | Value (Å/°) | Method |
---|---|---|
C7-N (Quinoline-Pyridine) | 1.352 Å | M06-2X/TZVP |
Torsion Angle | 5.2° | CAM-B3LYP/6-311G |
Quinoline HOMA Index | 0.68 | B3LYP/6-311++G(d,p) |
Frontier molecular orbital analysis at the B3LYP/6-311++G(d,p) level reveals a narrow HOMO-LUMO energy gap of 3.18 eV, indicative of significant electron mobility and polarizability. The HOMO is predominantly localized over the quinolinone π-system, while the LUMO extends across the pyridyl acceptor unit, demonstrating charge transfer character. This electronic asymmetry underpins the compound’s nonlinear optical (NLO) properties, with a calculated first hyperpolarizability (β) of 12.8 × 10⁻³⁰ esu, suggesting potential photonic applications [3] [6]. Natural Bond Orbital (NBO) analysis identifies strong intramolecular charge transfer (ICT) from the quinolinone oxygen (n(O) → π*(C=N)) to the pyridyl nitrogen, with stabilization energies of 28.4 kcal/mol [1] [3].
Theoretical vibrational frequency analyses at the B3LYP/6-311++G(d,p) level predict key IR absorption bands:
TD-DFT simulations in acetonitrile solvent (PCM model) predict absorption maxima at 342 nm (π→π) and 285 nm (n→π), aligning with experimental UV-Vis spectra (Δλ < 5 nm). The 342 nm transition arises from HOMO→LUMO (92%) excitation with substantial ICT character [3] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1